molecular formula C13H8Br2N2 B2748719 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline CAS No. 866138-38-7

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline

Cat. No. B2748719
CAS RN: 866138-38-7
M. Wt: 352.029
InChI Key: SOZJZUGULOXZQA-UHFFFAOYSA-N
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Description

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline is a chemical compound with the molecular formula C13H8Br2N2 . It has a molecular weight of 352.02 .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinolines, which includes this compound, can be achieved by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes . The reactions proceed at room temperature, avoid transition metal catalysts, and provide the target compounds in one pot in moderate to good yields .


Chemical Reactions Analysis

In the synthesis process, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline .

Scientific Research Applications

Anticancer Activity

Quinoline and its analogs, including compounds like 6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline, have shown effective anticancer activity. Quinoline compounds are used to synthesize molecules with medical benefits, particularly showing efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, which are crucial in cancer drug development (Solomon & Lee, 2011).

Anion Receptors and Sensors

Certain derivatives of quinoline, such as those involving pyrrole structures, have been studied as neutral anion receptors. These compounds, including this compound, bind anions with enhanced affinity, which is significant in the development of sensors for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).

Synthesis of Derivatives for Pharmacological Evaluation

This compound derivatives have been synthesized for in vitro anti-proliferative properties against cancer and non-cancerous cell lines. These compounds show promise in cytotoxicity towards leukemia cells, indicating their potential in leukemia therapy (Rao et al., 2015).

Antibacterial Activities

Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown potent activity against both gram-positive and gram-negative bacteria, indicating their potential use in treating systemic infections (Ishikawa et al., 1990).

Diuretic Properties

Certain derivatives of this compound have been studied for their diuretic effects. These compounds have shown significant diuretic activity, suggesting their potential application in hypertension treatment (Ukrainets et al., 2018).

Mechanism of Action

The mechanism of action in the synthesis involves the photoexcitation of Rh-6G, which is reduced by DIPEA to form the corresponding radical anion Rh-6G . This is again excited by 455 nm light. The excited radical anion of Rh-6G donates an electron to the aryl bromide giving an aryl radical that is trapped by aromatic alkynes. The intermediate vinyl radical cyclizes intramolecularly and yields the product after rearomatization .

properties

IUPAC Name

6,8-dibromo-2-(1H-pyrrol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2/c14-9-6-8-3-4-12(11-2-1-5-16-11)17-13(8)10(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZJZUGULOXZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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